
2-Chloro-1-nitro-4-(trifluoromethyl)benzene
physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Chloro-1-nitro-4-

(trifluoromethyl)benzene

Cat. No.: B1584673 Get Quote

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-
Chloro-1-nitro-4-(trifluoromethyl)benzene

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-1-nitro-4-
(trifluoromethyl)benzene, a key chemical intermediate in the pharmaceutical and

agrochemical industries. The document details its core physical and chemical properties,

spectroscopic data, reactivity profile, and established safety and handling protocols. Designed

for researchers, chemists, and drug development professionals, this guide synthesizes data

from authoritative sources to explain the causality behind the compound's synthetic utility,

particularly the influence of its electron-withdrawing substituents. Detailed experimental

protocols for characterization and safety workflows are provided to ensure scientific integrity

and practical application in a laboratory setting.

Introduction and Scope
2-Chloro-1-nitro-4-(trifluoromethyl)benzene is a substituted aromatic compound of

significant interest in organic synthesis. Its molecular architecture, featuring three distinct

electron-withdrawing groups—nitro (-NO₂), chloro (-Cl), and trifluoromethyl (-CF₃)—on a

benzene ring, imparts a unique reactivity profile that is highly valuable. The trifluoromethyl

group, in particular, is a crucial pharmacophore in modern medicinal chemistry, known to

enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1].
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This guide serves as a centralized technical resource, consolidating the compound's physical

properties, analytical characterization methods, and its applications as a versatile building

block[1][2]. The narrative focuses on the structure-property relationships that govern its role in

complex multi-step syntheses, providing both foundational data and practical, field-proven

insights.

Molecular and Physicochemical Properties
The fundamental properties of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene are summarized

below. These data are critical for reaction planning, purification, and safety assessments. The

primary identifier for this specific isomer is CAS Number 402-11-9[3].
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Property Value Source(s)

IUPAC Name
2-chloro-1-nitro-4-

(trifluoromethyl)benzene
PubChem[3]

Synonyms 3-Chloro-4-nitrobenzotrifluoride PubChem[3]

CAS Number 402-11-9 PubChem[3], Sigma-Aldrich

Molecular Formula C₇H₃ClF₃NO₂
PubChem[3], Matrix Fine

Chemicals[4]

Molecular Weight 225.55 g/mol PubChem[3], Pharmaffiliates[5]

Physical Form Light yellow to yellow liquid Sigma-Aldrich

Boiling Point 237.2°C at 760 mmHg Crysdot LLC

Density
1.526 g/mL at 25 °C (for

isomer 118-83-2)
Sigma-Aldrich[6]

Refractive Index
n20/D 1.499 (for isomer 118-

83-2)
Sigma-Aldrich[6]

InChI

InChI=1S/C7H3ClF3NO2/c8-5-

3-4(7(9,10)11)1-2-

6(5)12(13)14/h1-3H

PubChem[3]

InChIKey
CZWWSPDHNLAYRJ-

UHFFFAOYSA-N
PubChem[3]

SMILES
C1=CC(=C(C=C1C(F)(F)F)Cl)

[O-]
PubChem[3]

Spectroscopic and Analytical Characterization
Authenticating the structure and purity of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene is

paramount before its use in synthesis. Standard analytical techniques include Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). While specific spectra for the 402-11-9 isomer are not universally published, data for

closely related isomers are available through resources like the NIST Chemistry WebBook,

which can provide reference points for expected spectral features[7][8][9][10].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-nitro-4-_trifluoromethyl_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-nitro-4-_trifluoromethyl_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-nitro-4-_trifluoromethyl_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-nitro-4-_trifluoromethyl_benzene
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/nitro/mm151504802n14
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-nitro-4-_trifluoromethyl_benzene
https://www.pharmaffiliates.com/en/151504-80-2-2-chloro-4-nitro-1-trifluoromethyl-benzene-pa270027114.html
https://www.sigmaaldrich.com/SG/en/product/aldrich/c60805
https://www.sigmaaldrich.com/SG/en/product/aldrich/c60805
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-nitro-4-_trifluoromethyl_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-nitro-4-_trifluoromethyl_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-nitro-4-_trifluoromethyl_benzene
https://www.benchchem.com/product/b1584673?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C121175&Mask=4
https://webbook.nist.gov/cgi/cbook.cgi?ID=C777377&Units=SI&Mask=262D
https://webbook.nist.gov/cgi/cbook.cgi?ID=777-37-7
https://webbook.nist.gov/cgi/cbook.cgi?ID=C121175&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: ¹H NMR Spectroscopy
The following protocol outlines a self-validating system for acquiring a proton NMR spectrum to

confirm the structural integrity of the compound.

Objective: To verify the aromatic proton substitution pattern and confirm the absence of

isomeric impurities.

Methodology:

Sample Preparation:

Accurately weigh approximately 10-15 mg of 2-Chloro-1-nitro-4-
(trifluoromethyl)benzene.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar

compounds and its single residual peak, which is easily identifiable.

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup (400 MHz Spectrometer):

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical

peaks. This is a critical step for resolving the complex splitting patterns of the aromatic

protons.

Data Acquisition:

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second

relaxation delay, 16 scans).
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The number of scans is chosen to achieve an adequate signal-to-noise ratio for clear

integration and multiplicity analysis.

Data Processing and Interpretation:

Apply Fourier transformation, phase correction, and baseline correction to the raw data

(Free Induction Decay).

Reference the spectrum by setting the TMS peak to 0.00 ppm.

Integrate all peaks to determine the relative proton ratios. The aromatic region should

integrate to 3 protons.

Analyze the chemical shifts (δ) and coupling constants (J-values) to confirm the 1,2,4-

substitution pattern on the benzene ring. The expected spectrum would show three distinct

signals in the aromatic region, each with characteristic splitting patterns (e.g., doublet,

doublet of doublets) arising from coupling between adjacent protons.

Reactivity and Synthetic Relevance
The synthetic utility of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene is dictated by the

powerful electron-withdrawing nature of its substituents. The nitro (-NO₂) and trifluoromethyl (-

CF₃) groups are strongly deactivating, pulling electron density from the aromatic ring through

both inductive and resonance effects[11].

Causality of Reactivity:

Electron Deficiency: This profound electron deficiency makes the benzene ring highly

susceptible to nucleophilic aromatic substitution (SₙAr). The positions ortho and para to the

strongly activating nitro group are particularly electron-poor and thus primed for attack by

nucleophiles.

Leaving Group: The chlorine atom serves as an excellent leaving group in SₙAr reactions.

Directing Effects: For any potential (though highly disfavored) electrophilic aromatic

substitution, these deactivating groups would direct incoming electrophiles to the meta

position relative to themselves[11].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1584673?utm_src=pdf-body
https://www.youtube.com/watch?v=lZ08_GURdhg
https://www.youtube.com/watch?v=lZ08_GURdhg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This reactivity profile makes the compound an ideal starting material for introducing amines,

alkoxides, and other nucleophiles at the C2 position, displacing the chlorine. It is widely used

as an intermediate in the synthesis of diphenyl ether herbicides and various pharmaceutical

agents[2].

Caption: Electronic influence of substituents on the benzene ring.

Safety, Handling, and Storage
As a halogenated nitroaromatic compound, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene
requires careful handling. The following information is synthesized from available safety data.

GHS Hazard Statements:[3]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling and Storage Recommendations:

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical

safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume

hood to avoid inhalation of vapors[12].

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[12].

Recommended storage temperature is between 2-8°C. Keep away from incompatible

materials such as strong oxidizing agents and strong bases.

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and

place in a suitable container for chemical waste disposal. Avoid allowing the material to enter

drains or waterways[12].
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Caption: Standard laboratory workflow for handling the compound.

Applications in Research and Drug Development
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The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone

of modern drug design[13]. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene serves as a critical

building block for introducing the trifluoromethylphenyl moiety into potential therapeutic

agents[1].

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a

metabolically labile C-H bond with a C-F₃ group can block oxidative metabolism by

cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability[1][2].

Enhanced Potency: The high electronegativity of the CF₃ group can alter the electronic

properties of a molecule, potentially leading to stronger binding interactions with biological

targets like enzymes or receptors[1].

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can

improve its ability to cross cell membranes and reach its site of action[1].

This compound is therefore a valuable intermediate for synthesizing a wide range of molecules,

from agrochemicals like herbicides to advanced pharmaceuticals targeting various diseases[2]

[14].

Conclusion
2-Chloro-1-nitro-4-(trifluoromethyl)benzene is a synthetically versatile and commercially

important chemical intermediate. Its physicochemical properties are well-defined, and its

reactivity is logically dictated by the strong electron-withdrawing effects of its nitro, chloro, and

trifluoromethyl substituents. This unique electronic profile makes it an ideal substrate for

nucleophilic aromatic substitution reactions, providing a reliable pathway for the construction of

complex molecules in the pharmaceutical and agrochemical sectors. Adherence to strict safety

protocols is essential when handling this compound. This guide provides the foundational

knowledge required for its effective and safe utilization in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nbinno.com [nbinno.com]

2. benchchem.com [benchchem.com]

3. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE | CAS 151504-80-2 [matrix-
fine-chemicals.com]

5. pharmaffiliates.com [pharmaffiliates.com]

6. 4-Chloro-1-nitro-2-(trifluoromethyl)benzene 99 118-83-2 [sigmaaldrich.com]

7. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

8. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

9. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

10. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1584673?utm_src=pdf-body
https://www.benchchem.com/product/b1584673?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/other-organic-chemicals/role-2-chloro-5-nitrobenzotrifluoride-pharmaceutical-synthesis-um
https://www.benchchem.com/product/b1584673
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-nitro-4-_trifluoromethyl_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-nitro-4-_trifluoromethyl_benzene
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/nitro/mm151504802n14
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/nitro/mm151504802n14
https://www.pharmaffiliates.com/en/151504-80-2-2-chloro-4-nitro-1-trifluoromethyl-benzene-pa270027114.html
https://www.sigmaaldrich.com/SG/en/product/aldrich/c60805
https://webbook.nist.gov/cgi/cbook.cgi?ID=C121175&Mask=4
https://webbook.nist.gov/cgi/cbook.cgi?ID=C777377&Units=SI&Mask=262D
https://webbook.nist.gov/cgi/cbook.cgi?ID=777-37-7
https://webbook.nist.gov/cgi/cbook.cgi?ID=C121175&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. youtube.com [youtube.com]

12. chemscene.com [chemscene.com]

13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA
approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

14. niir.org [niir.org]

To cite this document: BenchChem. [2-Chloro-1-nitro-4-(trifluoromethyl)benzene physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584673#2-chloro-1-nitro-4-trifluoromethyl-benzene-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.youtube.com/watch?v=lZ08_GURdhg
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-W017435.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099028/
https://www.niir.org/blog/how-to-start-a-para-nitro-chloro-benzene-manufacturing-business-2/
https://www.benchchem.com/product/b1584673#2-chloro-1-nitro-4-trifluoromethyl-benzene-physical-properties
https://www.benchchem.com/product/b1584673#2-chloro-1-nitro-4-trifluoromethyl-benzene-physical-properties
https://www.benchchem.com/product/b1584673#2-chloro-1-nitro-4-trifluoromethyl-benzene-physical-properties
https://www.benchchem.com/product/b1584673#2-chloro-1-nitro-4-trifluoromethyl-benzene-physical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584673?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

